molecular formula C23H15FN2O2S B2367572 4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 321555-46-8

4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2367572
CAS RN: 321555-46-8
M. Wt: 402.44
InChI Key: WTUPWKCRALEDEM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a related compound, N-(4-fluorophenyl)benzamide, has been reported . It has a molecular formula of C13H10FNO and a molecular weight of 215.22 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, N-(4-fluorophenyl)benzamide, include a molecular weight of 215.22 g/mol, XLogP3 of 2.7, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 2 .

Scientific Research Applications

Anticancer Activity

4-Benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide and its derivatives have been studied for their potential anticancer properties. For instance, Ravinaik et al. (2021) synthesized a series of substituted benzamides and evaluated their anticancer activity against various cancer cell lines. They found that most of these compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of benzamide derivatives. Desai et al. (2013) synthesized new derivatives bearing a fluorine atom in the benzoyl group and assessed their antimicrobial activity against various bacterial and fungal strains. They found that the presence of a fluorine atom at the 4th position of the benzoyl group was essential for enhancing the antimicrobial activity of these compounds (Desai et al., 2013).

Structural Characterization

The structural characterization and supramolecular aggregation of closely related benzamides have been studied by Sagar et al. (2018). They synthesized and characterized various benzamide derivatives with different substituents and analyzed their molecular conformations and modes of aggregation. Such studies contribute to understanding the structural properties that influence the biological activity of these compounds (Sagar et al., 2018).

Metabolic Studies

The metabolism of compounds similar to this compound has been investigated in studies like that by Renzulli et al. (2011). They focused on the disposition and metabolism of a novel orexin receptor antagonist in humans, providing insights into how similar benzamide derivatives might be metabolized in the body (Renzulli et al., 2011).

properties

IUPAC Name

4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O2S/c24-19-12-10-15(11-13-19)20-14-29-23(25-20)26-22(28)18-8-6-17(7-9-18)21(27)16-4-2-1-3-5-16/h1-14H,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUPWKCRALEDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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